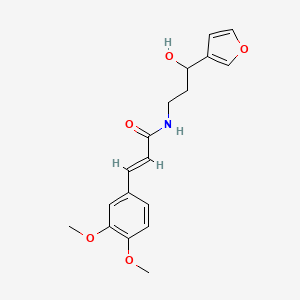
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound can be synthesized through various organic reactions involving the coupling of furan derivatives with substituted acrylamides. For example, the synthesis may involve the reaction of 3,4-dimethoxyphenylacrylic acid with furan derivatives under specific conditions to yield the desired product .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against human liver carcinoma cells . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Liver Carcinoma | 5.6 | Apoptosis induction |
| Compound B | Breast Carcinoma | 8.2 | Cell cycle arrest |
| (E)-Acrylamide | Various Tumors | 4.5 | Inhibition of angiogenesis |
Neuroprotective Effects
In addition to anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that compounds with furan moieties can modulate nicotinic acetylcholine receptors, which are crucial in neuroprotection and cognitive function .
Case Study: Neuroprotective Activity
A study evaluated the effects of a structurally similar compound on anxiety-like behavior in mice. The results suggested that the compound acted as a positive allosteric modulator of α7 nicotinic receptors, leading to anxiolytic-like effects at low doses . This finding highlights the therapeutic potential of such compounds in treating anxiety disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound's ability to interact with nicotinic acetylcholine receptors suggests a role in neurotransmission and neuroprotection.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, contributing to their therapeutic profiles.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-9-7-15(20)14-8-10-24-12-14/h3-6,8,10-12,15,20H,7,9H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUYBRHTRJBJSA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














